Lipophilicity Surplus (XLogP3) Over Common 2‑Alkylsulfanyl p38α Inhibitor Leads
The target compound exhibits a computed XLogP3 of 6.0 [1], considerably higher than the XLogP of the prototypical 2‑benzylsulfanyl‑4‑(4‑fluorophenyl)imidazole (compound 2b in Laufer et al., which has an XLogP of approximately 3.8 based on its SMILES [2]). This Δ ≈ +2.2 log unit difference signifies that the phenylsulfanyl group combined with the benzoyl substituent creates a markedly more lipophilic entity, which can be advantageous for membrane penetration in cellular assays but must be managed for aqueous solubility.
| Evidence Dimension | Octanol‑water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.0 |
| Comparator Or Baseline | 2‑Benzylsulfanyl‑4‑(4‑fluorophenyl)imidazole (lead 2b); XLogP3 ≈ 3.8 |
| Quantified Difference | ΔXLogP3 ≈ +2.2 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A procurement decision that requires a specific log D window for assay compatibility (e.g., cellular permeability without excessive albumin binding) cannot be met by the less lipophilic benzylsulfanyl analog.
- [1] PubChem Compound Summary for CID 15269342, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] Laufer, S. A., et al. (2002) Journal of Medicinal Chemistry, 45(21), 4695–4705. XLogP of compound 2b calculated from deposited SMILES. View Source
